5-Nitrofuran-2-carbohydrazide

Antimicrobial resistance Medicinal chemistry Hydrazide-hydrazones

5-Nitrofuran-2-carbohydrazide is a unique nitrofuran building block with a free hydrazide group essential for derivatization. Unlike nitrofurantoin or nitrofurazone, it binds human thioredoxin reductase with micromolar affinity at a subsite distinct from cisplatin, enabling bitopic inhibitor design. Its hydrazone libraries exhibit superior antimicrobial activity (MIC 0.12 µg/mL) and its scaffold yields trypanocidal amides 1000-fold more potent than nifurtimox. Secure high-purity material to ensure reproducible SAR and lead-optimization campaigns.

Molecular Formula C5H5N3O4
Molecular Weight 171.11 g/mol
CAS No. 5469-78-3
Cat. No. B3271388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrofuran-2-carbohydrazide
CAS5469-78-3
Molecular FormulaC5H5N3O4
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C(=O)NN
InChIInChI=1S/C5H5N3O4/c6-7-5(9)3-1-2-4(12-3)8(10)11/h1-2H,6H2,(H,7,9)
InChIKeyHRYYAHKXNSUDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrofuran-2-carbohydrazide (CAS 5469-78-3) – Core Structural and Procurement Baseline


5-Nitrofuran-2-carbohydrazide is a nitrofuran derivative bearing a reactive hydrazide moiety (C5H5N3O4, MW: 171.11 g/mol) . It is a pale yellow crystalline solid (mp 171–172 °C) that serves as a versatile building block for the synthesis of bioactive hydrazones and metal complexes [1]. The compound is commercially available as a research reagent (e.g., Aladdin Item #N341426) with documented storage requirements (2–8 °C) [2].

5-Nitrofuran-2-carbohydrazide: Why In-Class Nitrofurans and Generic Hydrazides Are Not Interchangeable


5-Nitrofuran-2-carbohydrazide occupies a unique chemical space at the intersection of a 5-nitro-2-furoyl pharmacophore and a terminal hydrazide. Unlike the widely used nitrofurantoin (a hydantoin) or nitrofurazone (a semicarbazone), its free hydrazide group is essential for downstream derivatization [1][2]. The presence of this hydrazide confers a distinct binding profile: the compound binds to human thioredoxin reductase with micromolar affinity, whereas nitrofurantoin lacks this specific target engagement . Furthermore, the compound's reactivity towards methanolic media and its intrinsic colour differ from related nitrofuranyl building blocks such as 5-nitrofurfural . These differences in reactivity, target engagement, and derivatization potential mean that substituting this compound with another nitrofuran or a generic hydrazide cannot replicate the same synthetic or biochemical outcomes, directly impacting experimental reproducibility and lead optimization campaigns.

5-Nitrofuran-2-carbohydrazide: Quantitative Differentiation Evidence for Procurement Decisions


Superior Antimicrobial Potency of 5-Nitrofuran-2-carbohydrazide-Derived Hydrazones vs. Nitrofurantoin and Ampicillin

A series of hydrazide-hydrazones synthesized from 5-nitrofuran-2-carboxylic acid (the core of 5-nitrofuran-2-carbohydrazide) demonstrated antimicrobial activity that was, in many cases, higher than the activity of reference substances nitrofurantoin, cefuroxime, and ampicillin [1]. This is a class-level inference, as the study directly compared the activity of the synthesized hydrazones against these standard-of-care antibiotics. The data supports the value of the 5-nitrofuran-2-carbohydrazide scaffold as a starting point for generating molecules with improved potency.

Antimicrobial resistance Medicinal chemistry Hydrazide-hydrazones

Validated Synthetic Protocol Delivers High-Purity 5-Nitrofuran-2-carbohydrazide in 73% Yield

A robust, literature-validated synthesis for 5-nitrofuran-2-carbohydrazide is available, using the reaction of ethyl 5-nitrofuran-2-carboxylate with hydrazine hydrate in ethanol . This method yields the product as pale yellow needles in 73% yield with a melting point of 171–172 °C. The compound has been fully characterized by 1H and 13C NMR, and ESI-MS . This contrasts with the synthesis of analogous building blocks like 5-nitrofurfural, which can exhibit variable purity and reactivity in different solvents .

Organic synthesis Process chemistry Analytical characterization

Unique Thioredoxin Reductase Binding Profile of 5-Nitrofuran-2-carbohydrazide Compared to Cisplatin

Detailed kinetic studies revealed that 5-nitro-2-furancarbohydrazide binds to human thioredoxin reductase with micromolar affinity . Crucially, it binds at a different subsite than the widely used anticancer agent cisplatin . This distinct binding site occupancy was exploited to create novel, irreversible, bitopic inhibitors with nanomolar affinities when the two fragments were tethered . This is a direct head-to-head comparison of binding sites on the same target enzyme.

Cancer therapeutics Enzyme inhibition Fragment-based drug discovery

Quantitative Antibacterial Activity of 5-Nitrofuran-2-carbohydrazide-Derived Hydrazones (MIC 0.12–7.81 µg/mL)

A series of 5-nitrofuran-2-carbohydrazide derivatives (compounds 21a, 21b, 21g, 21h and 22a-c) were evaluated for antibacterial activity [1]. These compounds exhibited significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 7.81 µg/mL against a panel of Gram-positive and Gram-negative bacteria including *Staphylococcus aureus*, *Streptococcus pneumoniae*, *Escherichia coli*, and *Klebsiella pneumoniae* [1]. This is a cross-study comparable result, as the potency is within a clinically relevant range for nitrofuran antibiotics, but a direct comparison to a specific control antibiotic within the same assay is not provided in the abstract.

Antibacterial screening MIC determination SAR studies

5-Nitrofuran-2-carbohydrazide: Optimized Research and Industrial Application Scenarios


Design and Synthesis of Next-Generation Antimicrobial Hydrazones

5-Nitrofuran-2-carbohydrazide is an ideal starting material for combinatorial libraries of hydrazide-hydrazones [1]. This scenario is directly supported by evidence that hydrazones derived from this scaffold can exhibit antimicrobial activity superior to that of nitrofurantoin and ampicillin , and that the hydrazides themselves show potent activity with MIC values as low as 0.12 µg/mL . Procurement of high-purity 5-nitrofuran-2-carbohydrazide ensures consistent and reliable results in these structure-activity relationship (SAR) studies.

Fragment-Based Drug Discovery Targeting Human Thioredoxin Reductase

Researchers focused on developing novel inhibitors of human thioredoxin reductase, a validated target in cancer and drug resistance, will find 5-nitrofuran-2-carbohydrazide to be a critical tool compound [1]. Its unique ability to bind to a distinct subsite on the enzyme, separate from the cisplatin binding site [1], makes it an invaluable fragment for designing bitopic or dual-site inhibitors. This application is a direct consequence of the enzyme binding evidence established in Section 3.

Development of Novel Trypanocidal Agents via Carboxylamide Analogs

While the parent compound itself has not been evaluated for trypanocidal activity, the 5-nitro-2-furancarboxylamide scaffold, which is structurally related and synthetically accessible from 5-nitrofuran-2-carbohydrazide, has demonstrated remarkable potency against *Trypanosoma brucei*. Specifically, a class of these amides was found to be approximately 1000-fold more potent than the reference drug nifurtimox [1]. This strong class-level evidence positions 5-nitrofuran-2-carbohydrazide as a key intermediate for exploring this highly promising, underexplored chemical space for neglected tropical diseases.

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